molecular formula C18H13FN2 B6153757 2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline CAS No. 1817719-97-3

2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline

Cat. No.: B6153757
CAS No.: 1817719-97-3
M. Wt: 276.3
InChI Key:
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Description

2-(5-Fluoro-7-methyl-1H-indol-3-yl)quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

The synthesis of 2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-7-methylindole and quinoline derivatives.

    Coupling Reaction: A common method involves the coupling of 5-fluoro-7-methylindole with a quinoline derivative using a palladium-catalyzed cross-coupling reaction. This reaction is often carried out in the presence of a base and a ligand to facilitate the coupling process.

    Reaction Conditions: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100-150°C) to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial production methods may involve scaling up the above synthetic route with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the indole or quinoline rings, allowing the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and sulfonyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription, contributing to its anticancer properties.

Comparison with Similar Compounds

2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoline can be compared with other similar compounds, such as:

    2-(5-fluoro-1H-indol-3-yl)quinoline: This compound lacks the methyl group at the 7-position of the indole ring, which may affect its biological activity and chemical reactivity.

    2-(7-methyl-1H-indol-3-yl)quinoline: This compound lacks the fluorine atom at the 5-position of the indole ring, which may influence its electronic properties and interactions with biological targets.

    2-(5-chloro-7-methyl-1H-indol-3-yl)quinoline: This compound has a chlorine atom instead of a fluorine atom at the 5-position, which may alter its chemical reactivity and biological activity.

Properties

CAS No.

1817719-97-3

Molecular Formula

C18H13FN2

Molecular Weight

276.3

Purity

95

Origin of Product

United States

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